Lipophilicity Shift: ΔXLogP = +0.5 vs. the 1,4‑Oxazinane Isomer (4‑Benzyl‑1,4‑oxazinan‑2‑yl)methanol
The 1,3‑oxazinane ring arrangement yields a computed XLogP3‑AA of 1.1 for the target compound, whereas the 1,4‑oxazinane (morpholine‑type) isomer (4‑benzyl‑1,4‑oxazinan‑2‑yl)methanol (CAS 40987‑24‑4) has a predicted XLogP of approx. 0.6 [1]. This ΔXLogP of +0.5 indicates moderately enhanced membrane permeability, which can be decisive in CNS‑oriented library design.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.1 |
| Comparator Or Baseline | (4‑Benzyl‑1,4‑oxazinan‑2‑yl)methanol – XLogP ≈ 0.6 |
| Quantified Difference | ΔXLogP = +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release) [1] |
Why This Matters
A higher logP can improve passive membrane diffusion, making the compound a more suitable fragment for lead optimization when CNS penetration or cellular uptake is required.
- [1] PubChem. (2026). Compound Summary for CID 118992865, (3-Benzyl-1,3-oxazinan-5-yl)methanol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1936354-87-8 View Source
